N-(2-アミノエチル)-5-(3-フルオロフェニル)チアゾール-4-カルボキサミド

説明

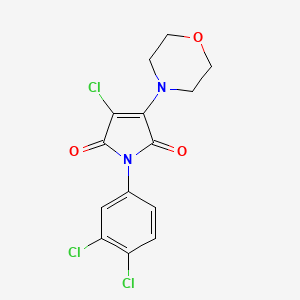

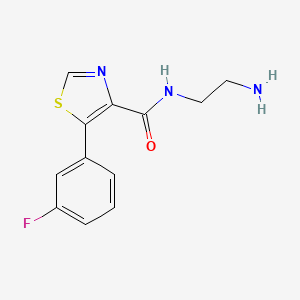

The compounds I found are “2-(2-aminoethyl)-N-(4-chloro-3-fluorophenyl)-1,3-thiazole-4-carboxamide” and "2-(2-aminoethyl)-N-[2-(3-fluorophenyl)ethyl]-1,3-thiazole-4-carboxamide" . They share some structural similarities with the compound you mentioned.

Molecular Structure Analysis

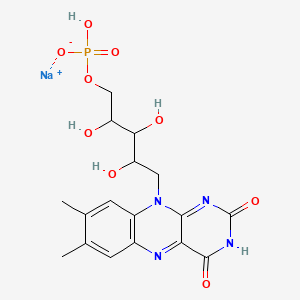

The molecular structures of these compounds can be found in the provided links . They consist of a thiazole ring attached to an aminoethyl group and a fluorophenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are listed in the provided links .科学的研究の応用

モノアミン酸化酵素A(MAO-A)阻害

Ro-41-1049は、モノアミン酸化酵素A(MAO-A)の新しい可逆的かつ選択的な阻害剤です . 構造的に関連する可逆的なMAO-B阻害剤であるRo 16-6491およびRo 19-6327と同様の阻害特性を示します . これにより、MAO-Aがさまざまな生理学的および病理学的プロセスにおいて果たす役割を研究するための貴重なツールになります。

神経伝達物質脱アミノ化

Ro-41-1049は、外因性L-3,4-ジヒドロキシフェニルアラニンとインキュベートした腎臓スライスにおける新規合成ドーパミン(DA)の脱アミノ化を研究するために使用されてきました . これは、神経伝達物質代謝および関連する神経疾患の研究における潜在的な使用を示唆しています。

結合部位の特性評価

Ro-41-1049のMAO-Aへの結合特性とその酵素との相互作用が研究されてきました . トリチウム化Ro-41-1049は高親和性リガンドとして使用され、ヒトMAO-Aの活性部位に関する洞察を提供しました .

酵素活性修飾

Ro-41-1049は、MAO-Aの酵素活性に不可欠なタンパク質ドメインを修飾します . これは、酵素機能と調節の研究における潜在的な使用を示唆しています。

薬理学的研究

Ro-41-1049の選択的、可逆的、経口活性MAO-A阻害剤としての特性は、薬理学的研究において貴重な化合物になります . これは、MAO-A活性に関連する障害に対する新しい治療戦略の開発に使用できます。

生化学的研究

Ro-41-1049は、MAO-Aの活性を相互作用および修飾する能力により、生化学的研究に使用できます . これは、さまざまな生化学的プロセスにおけるこの酵素の役割を研究するために使用できます。

Safety and Hazards

特性

IUPAC Name |

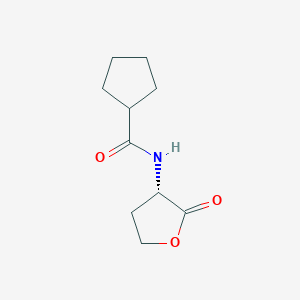

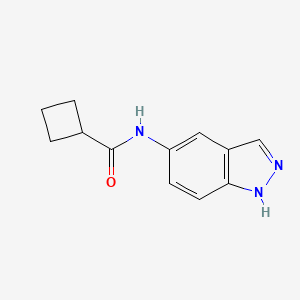

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKBPXUWGMKLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155590 | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127500-84-9 | |

| Record name | Ro 41-1049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127500849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-1049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y4916ZJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ro-41-1049 interact with MAO-A?

A1: Ro-41-1049 acts as a reversible, competitive inhibitor of MAO-A. [, , , , ] It binds to the enzyme's active site, preventing the binding and subsequent deamination of monoamines like serotonin, norepinephrine, and dopamine. [, , ]

Q2: What are the downstream effects of MAO-A inhibition by Ro-41-1049?

A2: Inhibition of MAO-A by Ro-41-1049 leads to increased levels of monoamines in the synaptic cleft. [, , , , , ] This increase in neurotransmitters like serotonin can have therapeutic effects in conditions like depression and anxiety. [, ]

Q3: Is the interaction between Ro-41-1049 and MAO-A reversible?

A3: Yes, unlike some older MAO inhibitors, Ro-41-1049 binds reversibly to the MAO-A enzyme. [, , ] This reversibility is believed to contribute to its improved safety profile compared to irreversible inhibitors. []

Q4: Does Ro-41-1049 affect MAO-B activity?

A4: Ro-41-1049 demonstrates high selectivity for MAO-A over MAO-B. [, , , , , ] This selectivity is a desirable characteristic as it minimizes the potential for side effects associated with MAO-B inhibition, such as the "cheese effect".

Q5: What is the molecular formula and weight of Ro-41-1049?

A5: The molecular formula of Ro-41-1049 is C12H12FN3OS, and its molecular weight is 265.31 g/mol.

Q6: Is there any spectroscopic data available for Ro-41-1049?

A6: While the provided research excerpts don't delve into detailed spectroscopic analysis, the synthesis and characterization of radioiodinated analogs of Ro-41-1049 are discussed. [] These studies likely involved spectroscopic techniques like NMR and mass spectrometry for structural confirmation.

Q7: Does Ro-41-1049 have any catalytic properties itself?

A9: Ro-41-1049 is primarily known for its inhibitory properties towards MAO-A and does not exhibit intrinsic catalytic activity. [, , ]

Q8: What are the potential applications of Ro-41-1049 based on its MAO-A inhibitory activity?

A10: Given its selective MAO-A inhibition, Ro-41-1049 holds potential for treating conditions like depression, anxiety, and Parkinson's disease. [, , , ]

Q9: Are there any known analogs of Ro-41-1049 with modified structures and different activities?

A13: While the research excerpts primarily focus on Ro-41-1049, the synthesis and evaluation of iodinated analogs of MD-230254, a compound structurally related to Ro-41-1049, are discussed. [] This highlights the potential for developing analogs with altered pharmacological profiles.

Q10: What is known about the pharmacokinetic profile of Ro-41-1049?

A10: Specific details regarding the absorption, distribution, metabolism, and excretion of Ro-41-1049 are not provided in the research excerpts.

Q11: How does the reversible nature of Ro-41-1049's MAO-A inhibition affect its pharmacodynamic properties?

A15: The reversible binding of Ro-41-1049 to MAO-A may allow for a more dynamic regulation of monoamine levels compared to irreversible inhibitors, potentially leading to a faster onset of action and fewer side effects. []

Q12: Has the efficacy of Ro-41-1049 been demonstrated in any in vitro or in vivo models?

A16: Several research excerpts highlight the in vivo effects of Ro-41-1049 on dopamine metabolism in rat models. [, , , ] Studies using microdialysis techniques have shown that Ro-41-1049 effectively increases dopamine levels in the striatum, suggesting its potential in treating Parkinson's disease. [, ]

Q13: Are there any studies exploring the anxiolytic or antidepressant potential of Ro-41-1049 in animal models?

A17: While the provided excerpts don't delve into specific behavioral studies, one study mentions the anxiolytic effects of MAO inhibitors, including Ro-41-1049, in the context of conditioned fear stress in rats. [] This suggests that further research could explore the potential of Ro-41-1049 as an anxiolytic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。